[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

Catalog No.
S548488
CAS No.
M.F
C18H17F2NO3
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydr...

Product Name

[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

IUPAC Name

[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18?

InChI Key

AEZQGSQEXPUADE-JWTNVVGKSA-N

SMILES

C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Solubility

Soluble in DMSO, not in water

Synonyms

TH237A; TH 237A; TH237A. mesoGS 164.

Canonical SMILES

C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Isomeric SMILES

C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Description

The exact mass of the compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is 333.11765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Properties

Research suggests that this compound might offer protection against neurodegeneration, the progressive loss of neurons. Specifically, studies have focused on its ability to safeguard neurons from the harmful effects of β-amyloid (Aβ) peptide, a protein implicated in Alzheimer's disease []. In a study using neuronal cultures, the presence of (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol significantly increased neuronal survival following exposure to Aβ peptide [].

Furthermore, the compound appears to be effective against other neurotoxic stimuli. Studies have shown that neuronal cultures treated with the compound exhibited enhanced survival when challenged with toxins like staurosporine, thapsigargin, paraquat, and hydrogen peroxide [].

Interaction with Microtubules

Microtubules are essential components of the neuronal cytoskeleton, playing a crucial role in neuronal structure and function. Paclitaxel, a well-known anti-cancer drug, exerts its neuroprotective effects by interacting with microtubules. Interestingly, (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol also appears to interact with microtubules, although in a way distinct from paclitaxel []. Studies suggest that the compound might influence microtubule assembly and stabilization through a different mechanism [].

  • Origin: Synthesized in a laboratory setting [].
  • Significance: Studied for its ability to protect neurons from damage caused by beta-amyloid plaques, a hallmark of Alzheimer's disease [].

Molecular Structure Analysis

The compound belongs to a class of molecules called bis-aryl tetrahydro-1H-oxazolo[3,4-c]oxazoles. Key features include:

  • Two fluorophenyl rings (rings containing fluorine atoms) attached to a central core structure.
  • The core structure consists of two fused five-membered heterocyclic rings (containing oxygen and nitrogen atoms) [].
  • The stereochemistry of the molecule is denoted by (3S,5R), indicating the specific spatial arrangement of atoms around two chiral centers (atoms with four different substituents).

Chemical Reactions Analysis

The specific synthesis pathway for this compound has not been publicly disclosed. However, the research suggests it likely involves a multi-step organic synthesis process to create the fused heterocyclic ring system and attach the fluorophenyl groups with the desired stereochemistry [].

The proposed mechanism of action for this compound is related to its interaction with microtubules, cellular structures that play a crucial role in maintaining neuronal shape and function. Similar to the drug paclitaxel, it is believed to stabilize microtubules, potentially preventing their disruption by beta-amyloid plaques and promoting neuronal survival []. Further research is needed to fully elucidate the mechanism.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.11764973 g/mol

Monoisotopic Mass

333.11764973 g/mol

Heavy Atom Count

24

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Desino KE, Ansar S, Georg GI, Himes RH, Michaelis ML, Powell DR, Reiff EA, Telikepalli H, Audus KL. (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, a novel neuroprotective agent. J Med Chem. 2009 Dec 10;52(23):7537-43. doi: 10.1021/jm900254k. PubMed PMID: 19728715; PubMed Central PMCID: PMC2788673.

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